3-Amino-5-bromopyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromopyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromopyrazine-2-carbonitrile typically involves the bromination of 3-amino-2-cyanopyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the 5-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromopyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, boronic acids, or halides under inert atmosphere.
Major Products
Substituted Pyrazines: Formed by nucleophilic substitution.
Coupled Products: Formed by cross-coupling reactions, leading to biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromopyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromopyrazine-2-carbonitrile is primarily related to its ability to participate in various chemical reactions. The amino group can form hydrogen bonds, while the bromine atom can act as a leaving group in substitution reactions. These properties make it a versatile intermediate in organic synthesis, enabling the formation of diverse molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromopyrazine
- 3-Amino-6-bromopyrazine-2-carboxamide
- 5-Bromo-3-methoxypyrazin-2-amine
Uniqueness
3-Amino-5-bromopyrazine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazine ring, which imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds .
Eigenschaften
Molekularformel |
C5H3BrN4 |
---|---|
Molekulargewicht |
199.01 g/mol |
IUPAC-Name |
3-amino-5-bromopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) |
InChI-Schlüssel |
KCIKEQXZPRBSEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)C#N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.